Product packaging for 1,2-Dithiolane-3-pentanoic acid 1-oxide(Cat. No.:CAS No. 6992-30-9)

1,2-Dithiolane-3-pentanoic acid 1-oxide

Cat. No.: B3330417
CAS No.: 6992-30-9
M. Wt: 222.3 g/mol
InChI Key: HRIQWEOKIFSCBV-UHFFFAOYSA-N
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Description

1,2-Dithiolane-3-pentanoic acid 1-oxide is a useful research compound. Its molecular formula is C8H14O3S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3S2 B3330417 1,2-Dithiolane-3-pentanoic acid 1-oxide CAS No. 6992-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-oxodithiolan-3-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIQWEOKIFSCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)SC1CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Structural Isomerism, and Contextual Background

Systematic IUPAC Nomenclature and Historical Synonyms

The compound is systematically named 5-(1-Oxido-1,2-dithiolan-3-yl)pentanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. chemspider.com An alternative, acceptable name is 1,2-Dithiolane-3-pentanoic acid, 1-oxide . chemspider.com Historically, this oxidized form of alpha-lipoic acid has been referred to as Protogen B . chemicalbook.com This name arose from early studies on growth factors for microorganisms, where alpha-lipoic acid itself was termed "Protogen A."

Nomenclature Type Name
Preferred IUPAC Name5-(1-Oxido-1,2-dithiolan-3-yl)pentanoic acid
Other IUPAC Name1,2-Dithiolane-3-pentanoic acid, 1-oxide
Historical SynonymProtogen B

Structural Relationship to Alpha-Lipoic Acid (1,2-Dithiolane-3-pentanoic acid) and Related Metabolites

1,2-Dithiolane-3-pentanoic acid 1-oxide is a direct, oxidized metabolite of alpha-lipoic acid (ALA). chemicalbook.comnatural-necessity.com ALA, also known as thioctic acid, is an organosulfur compound synthesized by plants and animals from octanoic acid. wikipedia.orgoregonstate.edunih.gov It is characterized by a five-membered 1,2-dithiolane (B1197483) ring attached to a pentanoic acid side chain. wikipedia.orgwikipedia.org

In biological systems, ALA plays a crucial role as an essential cofactor for several mitochondrial multienzyme complexes involved in aerobic metabolism and energy production. nih.govnih.govnih.gov The key functional feature of ALA is its dithiolane ring, which contains a disulfide bond. This bond can be reduced to form dihydrolipoic acid (DHLA), which has two free sulfhydryl (-SH) groups. nih.govjmedicalcasereports.orgresearchgate.net The interconversion between the oxidized (ALA) and reduced (DHLA) forms is central to its biological activity. nih.govresearchgate.net

The biotransformation of ALA is extensive, and one of the metabolic pathways involves the oxidation of the sulfur atoms within the dithiolane ring. natural-necessity.com This oxidation can lead to the formation of sulfoxides, such as this compound, and further to disulfoxides. natural-necessity.com

Compound Relationship to this compound Key Structural Feature
Alpha-Lipoic AcidPrecursor Molecule1,2-dithiolane ring
Dihydrolipoic AcidReduced form of the precursorTwo free thiol (-SH) groups, open chain
2,4-bismethylmercapto-butanoic acid disulfoxideA related metabolite from further biotransformationDisulfoxide on an open chain

Early Research Identification and Significance of the Oxidized Form (e.g., Protogen B, Beta-Lipoic Acid)

The discovery of alpha-lipoic acid in 1951 by Lester Reed and colleagues stemmed from research into unidentified growth factors required by certain microorganisms. nih.govnih.gov These substances were initially given the general name "protogen." Alpha-lipoic acid was identified as "Protogen A," a factor that replaced acetate (B1210297) for the growth of Lactobacillus casei.

During this early period of research, other related substances with similar activity or found alongside the primary factor were also investigated. The thiosulfinate (a mono-oxide of the disulfide ring) of alpha-lipoic acid was identified and named Protogen B . chemicalbook.com This highlights that the significance of the oxidized form was recognized early in the history of lipoic acid research, initially as a substance with biological activity in microbial assays. While the term "beta-lipoic acid" has been used colloquially in some contexts to refer to oxidized metabolites, "Protogen B" is the more specific historical synonym for this compound.

Chemical Synthesis and Derivatization Strategies

Methodologies for Targeted Oxidation of the 1,2-Dithiolane (B1197483) Ring System

Targeted oxidation of the 1,2-dithiolane ring is a critical process for accessing its sulfoxide (B87167) derivative. This transformation requires careful selection of oxidants and reaction conditions to prevent over-oxidation to the corresponding thiosulfonate or cleavage of the ring. The strained nature of the five-membered dithiolane ring makes it susceptible to oxidation. nih.gov

The oxidation of the sulfur atom in the 1,2-dithiolane ring creates a new stereocenter, meaning that for each enantiomer of lipoic acid (R or S), two diastereomeric sulfoxides can be formed. The development of stereoselective oxidation methods is a key area of research in sulfoxide chemistry, aiming to control the configuration of this newly formed chiral center. researchgate.netresearchgate.net

General methodologies for the asymmetric oxidation of prochiral sulfides often employ chiral catalysts, such as vanadium or iron complexes with chiral ligands like Schiff bases or bipybox derivatives. researchgate.netnih.gov Enzyme-based systems, including chimeric oxidases combined with selective reductases, also represent a modern approach to producing enantiopure sulfoxides. nih.gov While these methods are well-established for various sulfides, their specific application to achieve a highly stereoselective oxidation of 1,2-dithiolane-3-pentanoic acid to a single diastereomer of the 1-oxide is not extensively documented in the literature, suggesting an area for future investigation. One proposed synthetic route toward an asymmetric synthesis involved the stereoselective alkylation of a sulfoxide intermediate, though this pathway was not fully explored. researchgate.net

A variety of oxidizing agents can be employed for the conversion of sulfides and disulfides to sulfoxides (thiosulfinates). The key challenge is achieving high selectivity for the sulfoxide over the sulfone (thiosulfonate). This is often accomplished by controlling the stoichiometry of the oxidant and maintaining mild reaction conditions. rsc.org

Commonly used reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in specific solvents like glacial acetic acid, which provides a "green" and highly selective method. rsc.orgnih.gov Periodates, such as sodium periodate (B1199274) (NaIO₄), are effective for this transformation. researchgate.net Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are also widely used. nih.gov A patent describes the preparation of lipoic acid oxidation impurities by first esterifying the carboxylic acid and then treating it with an oxidant like m-CPBA or H₂O₂. chemrxiv.org Other reported systems include N-fluorobenzenesulfonimide (NFSI) in water and electrochemical oxidation protocols. nih.govnih.gov

Below is a table summarizing various oxidizing systems for sulfoxide formation.

Oxidizing Reagent(s)Catalyst / ConditionsSubstrateSelectivity NotedReference(s)
Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidGeneral SulfidesHigh selectivity for sulfoxides nih.gov
Hydrogen Peroxide (H₂O₂)Cyclic Seleninate EsterDisulfidesForms thiosulfinates; over-oxidation suppressed with 1 equiv. H₂O₂ rsc.org
Sodium Periodate (NaIO₄)Methanol, 0°CDithiane intermediateYielded monosulfoxide researchgate.net
m-Chloroperoxybenzoic Acid (m-CPBA)Organic SolventLipoic acid esterForms oxidation products chemrxiv.org
Hypochlorous Acid (HOCl)Aqueous bufferLipoic acid & derivativesForms thiolsulfinate nih.gov
N-Fluorobenzenesulfonimide (NFSI)WaterDisulfide-embedded lactamsControlled oxidation to sulfoxide nih.gov
Electrons (Anodic Oxidation)NaCl (Redox Mediator), Acetone/WaterGeneral SulfidesSelective for sulfoxides nih.gov

Following the oxidation of alpha-lipoic acid, a mixture of products can be present, including unreacted starting material, the desired 1-oxide (in two diastereomeric forms), and potentially over-oxidized products like thiosulfonates. The separation of these closely related compounds is essential for obtaining the pure 1-oxide isomer.

Chromatographic methods are the primary techniques for this purification. A patented method explicitly details the use of column chromatography to purify four distinct oxidation products of a lipoic acid ester, separating them based on their different retention factor (Rf) values. chemrxiv.org Other standard techniques cited for the separation and analysis of lipoic acid S-oxides include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Mass Spectrometry (MS). nih.gov For separating the diastereomers that are formed, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful tool. nih.govresearchgate.net Alternatively, the diastereomers can be separated on standard silica (B1680970) gel, as their different spatial arrangements give them distinct physical properties. google.com

Total Synthesis Pathways Incorporating Dithiolane Ring Oxidation

The synthesis of 1,2-dithiolane-3-pentanoic acid 1-oxide can be integrated into a total synthesis campaign starting from acyclic precursors. The general strategy involves constructing the carbon backbone with appropriate functional groups, forming the dithiol or a protected dithiol precursor, and then performing a controlled oxidation.

One documented total synthesis of alpha-lipoic acid proceeds through a ketone intermediate, which is then oxidized to a monosulfoxide using sodium periodate (NaIO₄) in methanol. researchgate.net This demonstrates a clear instance of incorporating the sulfoxide formation as a distinct step within a larger synthetic sequence.

A more general and common approach in lipoic acid synthesis is to first prepare the reduced form, 6,8-dithiooctanoic acid (dihydrolipoic acid, DHLA), and then perform an oxidation as the final step to form the cyclic disulfide. To access the 1-oxide, this final step can be modified. Instead of using an oxidant that directly yields the disulfide, a two-step process can be envisioned:

Oxidation of DHLA to form the 1,2-dithiolane ring of alpha-lipoic acid.

Subsequent controlled oxidation of the disulfide with a selective reagent (as listed in section 2.1.2) to yield the 1-oxide.

Synthesis of Analogs and Conjugates Possessing the 1-Oxide Moiety

The derivatization of alpha-lipoic acid, typically at its carboxylic acid terminus, is a common strategy to create novel therapeutic agents and probes. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt) are used to form amides by reacting lipoic acid with various amines.

However, the synthesis of analogs starting directly from isolated this compound is not widely reported. The inherent instability of the thiosulfinate moiety may complicate its use in subsequent synthetic steps. A more plausible strategy for creating conjugates that possess the 1-oxide moiety involves a two-step sequence:

First, the synthesis of a lipoic acid conjugate, for example, by forming an amide or ester at the carboxylic acid group.

Second, the targeted oxidation of the dithiolane ring of the conjugate to the sulfoxide.

This approach is supported by findings that lipoic acid amides and esters exhibit similar reactivity toward oxidants like HOCl as the parent acid, readily forming the corresponding thiolsulfinate derivatives. nih.gov This suggests that the functionalization of the carboxyl group can precede the oxidation of the sulfur ring system.

Chemical Stability and Degradation Pathways of this compound

The 1,2-dithiolane-1-oxide functionality, a thiosulfinate, is known to be an unstable and reactive moiety. Its stability is significantly influenced by environmental factors such as pH and temperature.

Studies on various thiosulfinates show that their decomposition follows first-order kinetics. Stability is generally greatest in mildly acidic conditions (pH 4.5-5.5). They are less stable in neutral and alkaline media. For instance, the half-life of simple thiosulfinates at 4°C can range from days at pH 9.5 to being effectively stable for months at pH 5.9.

The parent compound, alpha-lipoic acid, is particularly vulnerable to degradation by UV irradiation, which causes rupture of the disulfide bond. The 1-oxide derivative is also susceptible to degradation. Upon decomposition, thiosulfinates can transform into a variety of other organosulfur compounds, including dithiins and trisulfides. Oxidative stress, such as exposure to hydrogen peroxide, also leads to the degradation of the parent dithiolane ring system.

The table below summarizes conditions known to affect the stability of the parent compound and the related thiosulfinate class.

Stress ConditionEffect on α-Lipoic Acid / ThiosulfinateDegradation ProductsReference(s)
Acidic pH (e.g., 1.2) Thiosulfinates are relatively stable-
Neutral to Alkaline pH (7.5-9.0) Promotes thiosulfinate decayThioalkyl-exchange products
Oxidative (e.g., H₂O₂) Degradation of the dithiolane ringFurther oxidized species
Thermal Promotes thiosulfinate decayVarious organosulfur compounds
Photochemical (UV Light) Decomposition of the dithiolane ringDithiyl radicals, DHLA, polymers

Biosynthesis, Biotransformation, and Metabolic Significance

Metabolic Fates and Excretion Pathways of the 1-Oxide Form

Once formed, 1,2-dithiolane-3-pentanoic acid 1-oxide can follow several metabolic routes. A key pathway is its reduction back to the parent compound, alpha-lipoic acid. This conversion can be accomplished by endogenous reducing agents such as reduced glutathione (B108866) (GSH), which effectively removes the oxygen atom and restores the disulfide ring of ALA. researchgate.net This allows the 1-oxide form to act as a temporary reservoir that can be reconverted to the biologically active ALA.

The broader metabolism of alpha-lipoic acid itself is extensive and primarily involves mitochondrial β-oxidation of the pentanoic acid side chain. nih.govnih.gov This process shortens the carbon chain, leading to key metabolites like bisnorlipoic acid and tetranorlipoic acid. nih.govnih.gov Another major pathway involves the reduction of the dithiolane ring to dihydrolipoic acid, followed by S-methylation of the resulting thiol groups. nih.govnih.gov These S-methylated metabolites can then undergo further oxidation to form sulfoxides. nih.gov

Interconversion Dynamics with Dihydrolipoic Acid and Other Related Dithiolane Species

The metabolic network of alpha-lipoic acid is characterized by a dynamic interplay between its different redox states. The central interconversion is between alpha-lipoic acid (the oxidized, cyclic disulfide form) and its reduced counterpart, dihydrolipoic acid (DHLA), which has an open ring structure with two free thiol groups. jmedicalcasereports.org This reduction is a crucial step for many of ALA's antioxidant functions and is catalyzed by NAD(P)H-dependent enzymes, including glutathione reductase and thioredoxin reductase. nih.gov

This compound represents a further oxidized state relative to alpha-lipoic acid. researchgate.net It is linked to the central ALA/DHLA redox couple through its ability to be reduced back to alpha-lipoic acid. researchgate.net This reaction, facilitated by compounds like glutathione, allows the 1-oxide to re-enter the main metabolic cycle. researchgate.net Once converted back to ALA, it can then be further reduced to DHLA by the aforementioned reductases. nih.gov This positions the 1-oxide as part of a tiered redox system, where it can be formed under oxidative conditions and subsequently recycled back to the parent disulfide (ALA) and the fully reduced dithiol (DHLA), helping to maintain the cellular redox balance. researchgate.netnih.gov

Quantification and Profiling in Biological Matrices using Research Methodologies

The analysis and quantification of alpha-lipoic acid and its metabolites, including the 1-oxide form, in biological matrices such as plasma and urine require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with various detection techniques is the most common approach. nih.govcore.ac.ukresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior sensitivity and specificity. nih.govnih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the complex biological matrix. nih.govnih.gov Chromatographic separation is often achieved using a reversed-phase column, followed by detection using an electrospray ionization (ESI) source, which is commonly operated in the negative ion mode for ALA. nih.govnih.govulisboa.pt Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by tracking a specific precursor-to-product ion transition. ulisboa.ptresearchgate.net

While specific validated methods for quantifying this compound are not widely published, gas chromatography-mass spectrometry (GC/MS) has been used to identify its formation. nih.gov The established LC-MS/MS platforms for ALA could be readily adapted to detect and quantify the 1-oxide by identifying its unique mass transition.

Below is a table summarizing the performance of various published research methodologies for the quantification of alpha-lipoic acid in biological fluids.

MethodologyMatrixLimit of Quantification (LOQ)Key FeaturesReference
LC-MS/MSRat Plasma5.0 ng/mLLiquid-liquid extraction; ESI ionization. nih.gov
LC-MS/MSRat Blood & Brain0.1 ng/mLProtein precipitation; High sensitivity. nih.gov
LC-MS/MSHuman Urine0.5 ng/mLEnantiomeric separation; Solid-phase extraction. nih.gov
HPLC-FluorimetricHuman Plasma & Urine1 ng/mL (plasma)Pre-column derivatization with a fluorophore. nih.govcore.ac.uk
HPLC-UVHuman Plasma0.12 nmol/mL (~24.8 ng/mL)Pre-column derivatization; UV detection. nih.gov
HPLC-ElectrochemicalHuman Plasma3 ng/mLDirect electrochemical detection of reduced form. researchgate.net

Molecular and Cellular Biological Implications of S Oxidation

Impact of Thiolane S-Oxidation on Redox Potential and Related Biochemical Activities

The defining characteristic of the alpha-lipoic acid/dihydrolipoic acid system is its redox activity, which is fundamentally altered by S-oxidation.

Comparative Analysis of Redox Properties with Alpha-Lipoic Acid

The alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple with a standard reduction potential of -0.32 V. nih.govmdpi.comresearchgate.netpsu.edu This low redox potential establishes DHLA as a strong biological reductant.

The oxidation of the dithiolane ring to form 1,2-Dithiolane-3-pentanoic acid 1-oxide, a thiosulfinate, inherently changes these redox characteristics. While specific electrochemical data for the 1-oxide is not extensively documented, the presence of the S-oxide moiety signifies a shift in its electron-donating capacity. Unlike the disulfide in ALA which is readily reduced to the two thiol groups of DHLA, the thiosulfinate group in the 1-oxide represents a higher oxidation state of sulfur. This structural change means it does not function as a direct precursor to the potent reductant DHLA in the same manner as ALA. Consequently, its role in redox biochemistry diverges significantly from the well-established ALA/DHLA cycle.

Table 1: Comparative Redox Properties

Compound Chemical Form Redox Potential (E₀') Primary Redox Role
Alpha-Lipoic Acid (ALA) Oxidized (Disulfide) -0.32 V (for ALA/DHLA couple) nih.govmdpi.comresearchgate.net Oxidant, precursor to DHLA
Dihydrolipoic Acid (DHLA) Reduced (Dithiol) -0.32 V (for ALA/DHLA couple) nih.govmdpi.comresearchgate.net Potent biological reductant
This compound S-Oxidized (Thiosulfinate) Data not available Altered redox activity, not a direct precursor to DHLA

Consequences for Direct Radical Scavenging and Indirect Antioxidant Capacity

The antioxidant capability of the ALA/DHLA system is twofold: direct scavenging of reactive oxygen species (ROS) and indirect regeneration of other cellular antioxidants. nih.gov DHLA is particularly effective at neutralizing a wide array of radicals. nih.govnih.gov

The S-oxidation to the 1-oxide form modifies these antioxidant functions. The capacity for direct radical scavenging is altered because the thiosulfinate moiety does not possess the same hydrogen-donating ability as the thiol groups in DHLA. While some studies on oxidized metabolites of ALA suggest they retain some antioxidant activity, the primary, high-potency scavenging action is attributed to DHLA. nih.gov

Furthermore, the crucial indirect antioxidant role of the ALA/DHLA system—the ability of DHLA to regenerate endogenous antioxidants such as glutathione (B108866) (GSH), vitamin C, and vitamin E—is compromised. nih.govmdpi.comresearchgate.net This regenerative capacity depends on the reducing power of DHLA's thiol groups. Since the 1-oxide is not readily converted to DHLA, it does not contribute to this vital antioxidant recycling network. In fact, some evidence suggests that under certain conditions, oxidized forms of ALA may act as pro-oxidants. For example, studies in 3T3-L1 adipocytes showed that R-lipoic acid transiently increased intracellular peroxide levels. nih.gov Another study reported that LA supplementation in aged rats led to an increase in protein oxidation markers in brain tissue, suggesting a potential pro-oxidant effect of its metabolites. nih.gov

Modulation of Protein Conformation and Enzyme Activity by the 1-Oxide Moiety

Alpha-lipoic acid, in its covalently bound form (lipoyllysine), is an essential cofactor for key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.org However, non-covalently bound ALA and its metabolites can also modulate protein function through thiol/disulfide exchange reactions. nih.gov

The 1-oxide moiety, being a thiosulfinate, is an electrophilic species that can potentially react with nucleophilic groups in proteins, particularly the thiol groups of cysteine residues. This interaction can lead to the formation of mixed disulfides, thereby altering protein conformation and function. Research indicates that oxidized forms of ALA can facilitate the autophosphorylation of the insulin (B600854) receptor, possibly by oxidizing critical thiol groups within the receptor's subunits. researchgate.netnih.govnih.gov This suggests that the 1-oxide metabolite could influence enzyme activity by directly modifying the redox state of their cysteine residues. This mechanism contrasts with the cofactor role of lipoyllysine and represents a direct modulation of protein structure by a metabolite. There is evidence that ALA itself can directly oxidize vicinal thiol groups present in proteins, such as NADPH-cytochrome P450 reductase. psu.edu

Influence on Intracellular Signaling Pathways and Gene Expression Regulation

Alpha-lipoic acid is known to modulate several key intracellular signaling pathways, thereby influencing gene expression. It can affect pathways such as the PI3K/Akt pathway, which is crucial for glucose uptake and cell survival, and the NF-κB pathway, a central regulator of inflammation. nih.govnih.govnih.gov Furthermore, ALA can activate the Nrf2 antioxidant response element pathway, leading to the increased expression of endogenous antioxidant enzymes like heme-oxygenase-1 (HO-1). researchgate.net

The S-oxidized metabolite, this compound, may influence these pathways through different mechanisms. Studies using 3T3-L1 adipocytes have shown that oxidized forms of ALA stimulate glucose transport. nih.govafboard.com This effect was linked to an initial, transient increase in intracellular peroxides, suggesting the metabolite acts as a mild pro-oxidant. nih.gov Such a temporary shift in cellular redox status can trigger redox-sensitive signaling cascades. This "pro-oxidant" signaling may be a mechanism by which ALA metabolites activate stress-response pathways like Nrf2, ultimately enhancing the cell's own antioxidant defenses. nih.gov Therefore, while DHLA acts as a direct antioxidant, the 1-oxide metabolite may function as a signaling molecule that upregulates protective gene expression programs in response to a mild oxidative signal.

Table 2: Influence on Cellular Signaling

Compound Pathway(s) Influenced Consequence of Activation
Alpha-Lipoic Acid (ALA) / Dihydrolipoic Acid (DHLA) PI3K/Akt, NF-κB, Nrf2 nih.govnih.govnih.govresearchgate.net Increased glucose uptake, reduced inflammation, increased endogenous antioxidant enzymes.
This compound (inferred) Redox-sensitive pathways (e.g., Insulin Receptor, Nrf2) nih.govnih.gov May modulate pathways via transient redox shifts (pro-oxidant signaling), potentially stimulating glucose uptake and upregulating antioxidant gene expression.

Effects on Cellular Uptake and Transport Mechanisms in In Vitro Models

The cellular uptake of alpha-lipoic acid has been investigated in in vitro models such as human intestinal Caco-2 cells. These studies have revealed that its transport is a rapid, energy-dependent process. nih.gov The transport is pH-dependent and involves multiple carrier systems, including a proton-linked monocarboxylic acid transporter (MCT) and the sodium-dependent multivitamin transporter (SMVT). nih.govnih.govmdpi.com

Specific transport studies on this compound are not extensively available. However, the introduction of a polar oxide group onto the dithiolane ring significantly changes the molecule's physicochemical properties, including its polarity and charge distribution. It is plausible that this structural modification alters the affinity of the molecule for the transporters responsible for ALA uptake. The increased polarity might reduce its ability to passively diffuse across membranes while potentially altering its recognition by specific carriers like the MCT or SMVT. Further research using in vitro models is required to elucidate the specific transport mechanisms for this S-oxidized metabolite and to determine how its cellular influx and efflux differ from those of the parent alpha-lipoic acid.

Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating 1,2-Dithiolane-3-pentanoic acid 1-oxide from complex matrices and assessing its purity. The selection of a specific technique is contingent on the sample's characteristics and the analytical objective, ranging from preparative purification to quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to its high resolution and sensitivity. While specific methods for this particular oxide are not extensively documented, robust methods developed for its parent compound, alpha-lipoic acid (ALA), serve as an excellent foundation. The introduction of the sulfoxide (B87167) group increases the polarity of the molecule compared to ALA, which must be considered during method development.

Reversed-phase HPLC (RP-HPLC) is the most common modality. A C18 column is typically employed as the stationary phase, offering effective separation based on hydrophobicity. nih.govscirp.org The mobile phase generally consists of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. nih.govscirp.orgnih.gov The pH of the aqueous phase is a critical parameter, often maintained in the acidic range (e.g., pH 2.5-4.5) to ensure the carboxylic acid group remains protonated, leading to better retention and peak shape. nih.govscirp.org For this compound, a lower percentage of the organic modifier may be required compared to ALA to achieve similar retention times, owing to its increased polarity.

Detection can be achieved using various methods. UV detection is common, though the dithiolane ring does not possess a strong chromophore; wavelengths are typically set in the low UV range (e.g., 201-220 nm) or higher wavelengths (e.g., 330-340 nm) where a weak n-π* transition of the disulfide bond occurs. nih.govscirp.org For enhanced sensitivity and selectivity, electrochemical detection (ECD) or evaporative light scattering detection (ELSD) can be employed. thermofisher.comnih.gov Mass spectrometry (MS) coupling provides the highest specificity and structural information.

Stationary PhaseMobile PhaseFlow RateDetectionAnalyte(s)Reference
C18 (150 mm)50 mM Disodium Hydrogen Phosphate (pH 2.5) : Acetonitrile (50:50)Not SpecifiedUV at 201 nmalpha-Lipoic acid scirp.org
Luna C18 (150 x 4.6 mm, 5 µm)0.05 M Potassium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (60:40)1.0 mL/minUV at 340 nmalpha-Lipoic acid nih.gov
C180.1% Trichloroacetic acid (pH 2.25) : Acetonitrile (Gradient)1.0 mL/minUV at 321 nm (after derivatization)alpha-Lipoic acid and Thiols nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is less commonly used for the direct analysis of this compound due to the compound's low volatility and thermal instability. The carboxylic acid and sulfoxide functional groups require derivatization to increase volatility and prevent thermal degradation in the GC inlet and column.

The primary derivatization target is the carboxylic acid group, which can be converted to a more volatile ester, such as a methyl or ethyl ester. nih.gov For enhanced detection sensitivity, especially with electron capture detection (ECD) or mass spectrometry, silylation agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) can be used to create silyl esters. nih.gov It is crucial that the derivatization conditions are mild enough to avoid decomposition of the thiosulfinate moiety. The thermal stability of the 1,2-dithiolane-1-oxide ring system under GC conditions must be carefully evaluated, as thermal rearrangement or desulfurization could occur. GC analysis is almost exclusively paired with mass spectrometry (GC/MS), which aids in identifying the derivatized analyte and any potential degradation products. nih.govnih.gov

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for screening, monitoring reaction progress, and performing small-scale purifications of this compound. nih.gov

For TLC analysis, silica (B1680970) gel plates are typically used as the stationary phase. The choice of mobile phase (eluent) is critical and depends on the polarity of the compound. Given that this compound is more polar than its parent compound, solvent systems with higher polarity are required for its migration. A mixture of a nonpolar solvent (e.g., hexane or toluene), a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and a small amount of an acidic modifier (e.g., acetic or formic acid) is often effective. researchgate.net The acid suppresses the ionization of the carboxylic group, reducing tailing and leading to more compact spots.

Visualization of the spots on the TLC plate can be achieved through several methods. As the compound does not have a strong UV chromophore, visualization under a UV lamp (254 nm) may show quenching if the plate contains a fluorescent indicator. More effective visualization can be achieved using staining reagents such as iodine vapor, which reversibly binds to many organic compounds, or a potassium permanganate (KMnO₄) stain, which reacts with the oxidizable sulfur atoms to produce a yellow-brown spot on a purple background. researchgate.netrockefeller.edu

Stationary PhaseMobile Phase (v/v/v)ApplicationReference
Silica GelHexane : Diethyl Ether : Acetic Acid (70:30:1)Separation of nonpolar lipids researchgate.net
Silica GelAcetone : Toluene : Water (91:30:8)Separation of polar lipids researchgate.net
Silica GelChloroform : Methanol : Water (75:25:2.5)Separation of phospholipids and glycolipids (1st dimension) aocs.org

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ((¹)H, (¹³)C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the complete assignment of all proton and carbon signals and confirms the presence and location of the sulfoxide group.

The oxidation of one of the sulfur atoms in the dithiolane ring to a sulfoxide (S=O) introduces a new chiral center and significantly alters the electronic environment of nearby nuclei. This results in characteristic downfield shifts for the protons and carbons adjacent to the S=O group compared to the parent alpha-lipoic acid. For instance, the protons on the carbon atoms C3, C4, and C5 of the dithiolane ring would be expected to show the most significant changes in their chemical shifts and coupling patterns.

¹H NMR: The proton at C3, adjacent to the sulfoxide, would likely appear as a complex multiplet shifted significantly downfield from its position in ALA (~3.6 ppm). The diastereotopic protons on C4 and C5 would also be shifted and exhibit more complex splitting patterns due to the new stereocenter.

¹³C NMR: The carbon atoms of the dithiolane ring (C3, C4, C5) are most affected. The C3 carbon, directly bonded to the sulfoxide, would experience a substantial downfield shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish ¹H-¹H coupling networks, confirming the connectivity of the pentanoic acid chain and the dithiolane ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals and for confirming the exact location of the oxygen atom on one of the sulfur atoms. nih.gov

Table 3. Representative ¹H and ¹³C NMR Chemical Shifts for the Parent Compound, alpha-Lipoic Acid (in CDCl₃). The spectrum of the 1-oxide derivative is expected to show significant downfield shifts for nuclei near the S=O group.
Position (ALA)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-COOH~11.0 (broad s)~180.1
α to -COOH2.35 (t)34.0
β to -COOH1.69 (m)24.6
γ to -COOH1.43 (m)28.9
δ to -COOH (CH₂)1.91 (m)38.5
Ring CH3.59 (m)56.4
Ring CH₂ (α to S)3.15 (m)40.2
Ring CH₂ (β to S)2.45 (m)-

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of this compound and to investigate its structure through fragmentation analysis. It is often coupled with a chromatographic separation technique like HPLC (LC/MS) or GC (GC/MS).

The molecular weight of this compound is 222.0357 g/mol (C₈H₁₄O₃S₂). Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]⁺ at m/z 223.0430 or the deprotonated molecule [M-H]⁻ at m/z 221.0284 can be readily observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing structural insights. The fragmentation pattern is key to confirming the identity of the compound. Expected fragmentation pathways for the [M+H]⁺ ion could include:

Neutral loss of water (H₂O): [M+H - 18]⁺

Loss of the pentanoic acid side chain: Cleavage of the C-C bond between the side chain and the dithiolane ring.

Ring-opening and subsequent fragmentation: Cleavage of the S-S or S-C bonds in the dithiolane ring, which can be diagnostic for this class of compounds.

Alpha cleavage adjacent to the carboxylic acid group. miamioh.eduyoutube.com

These fragmentation patterns allow for differentiation from isomers and related compounds, making LC-MS/MS a powerful tool for the targeted quantification of this compound in complex biological samples. researchgate.net

Table 4. Predicted Mass Spectrometry Data for this compound (C₈H₁₄O₃S₂).
Ion SpeciesFormulaCalculated m/zDescription
[M]C₈H₁₄O₃S₂222.0357Molecular Ion
[M+H]⁺C₈H₁₅O₃S₂⁺223.0430Protonated Molecule
[M-H]⁻C₈H₁₃O₃S₂⁻221.0284Deprotonated Molecule
[M+Na]⁺C₈H₁₄NaO₃S₂⁺245.0249Sodium Adduct

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in identifying the structural attributes of this compound, distinguishing it from its parent compound, α-lipoic acid.

Infrared (IR) Spectroscopy: The IR spectrum of α-lipoic acid is well-characterized, providing a baseline for identifying the changes upon oxidation. Key vibrational modes for α-lipoic acid include a strong carbonyl (C=O) stretching vibration from the carboxylic acid group, typically observed around 1717 cm⁻¹, and characteristic peaks for the dithiolane ring, including the S–S stretch at approximately 511 cm⁻¹ and two C–S stretching vibrations near 631 cm⁻¹ and 675 cm⁻¹ nih.gov.

The formation of the 1-oxide introduces a sulfoxide (S=O) group. This functional group gives rise to a strong and characteristic absorption band. While specific experimental data for this compound is not extensively published, the S=O stretching vibration in cyclic thiosulfinates is expected to appear in the region of 1000-1100 cm⁻¹. The introduction of this new band and the potential shifts in the C-S and S-S (now S-S=O) stretching frequencies are primary indicators of the oxidation of the dithiolane ring.

Interactive Data Table: Key IR Absorptions for α-Lipoic Acid and Expected for its 1-Oxide

Functional Groupα-Lipoic Acid (cm⁻¹)This compound (Expected, cm⁻¹)Vibrational Mode
Carbonyl (C=O)~1717 nih.gov~1717Stretching
Disulfide (S–S)~511 nih.govShifted/AbsentStretching
Carbon-Sulfur (C–S)~631, ~675 nih.govShiftedStretching
Sulfoxide (S=O)N/A1000-1100Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: α-Lipoic acid possesses a characteristic UV absorption band with a maximum (λmax) at approximately 333 nm nih.govnih.gov. This absorption is attributed to the electronic transitions within the strained five-membered dithiolane ring. The oxidation of one of the sulfur atoms to a sulfoxide in this compound significantly alters this chromophore. Research has shown that the degradation of the dithiolane ring, such as through photoirradiation, leads to a time-dependent decrease in the specific absorption band at 333 nm nih.govnih.gov. Consequently, the formation of the 1-oxide is expected to result in the disappearance of this characteristic peak and a shift in absorption to a different wavelength, likely outside this region.

Electrochemical Methods for Redox State Analysis in Research Contexts

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of α-lipoic acid and its various oxidation states, including the 1-oxide.

In research settings, CV has been employed to study the complex redox processes of α-lipoic acid over a wide potential range. These studies have successfully identified several key electrochemical events:

Reversible formation of lipoic acid S-oxide: A key finding is the observation of a reversible redox couple corresponding to the oxidation of α-lipoic acid to its S-oxide (this compound) and its subsequent reduction electrochemsci.org. The redox potential for the Lipoic-S-oxide/lipoic acid couple has been estimated to be approximately -0.50 mV researchgate.net.

Irreversible formation of thiolsulfonate: At higher potentials, the irreversible oxidation to a more stable thiolsulfonate species can be observed electrochemsci.org.

Reduction to dihydrolipoic acid: The electrochemical reduction of α-lipoic acid to dihydrolipoic acid is another well-defined process electrochemsci.org.

Formation of dimers and polymers: The oxidation of dihydrolipoic acid can be complicated by the formation of dimers and higher polymers, which are also electrochemically active electrochemsci.org.

The characteristics of these redox peaks, such as peak potential and current, are influenced by experimental conditions like scan rate and the concentration of α-lipoic acid electrochemsci.org. For instance, with increasing scan rates, a significant cathodic shift in the reduction potential of the lipoic acid S-oxide is observed electrochemsci.org. By carefully selecting the scanning potential range, it is possible to isolate and study specific redox processes, such as the formation and reduction of the S-oxide, minimizing interference from other species electrochemsci.org.

Interactive Data Table: Electrochemical Processes of α-Lipoic Acid

ProcessSpecies InvolvedNature of ProcessObserved Potential (approx.)
S-Oxide Formationα-Lipoic Acid ↔ Lipoic Acid S-OxideReversible-0.50 mV (Redox Potential) researchgate.net
Reductionα-Lipoic Acid → Dihydrolipoic AcidReversibleCathodic Peak
Further OxidationLipoic Acid S-Oxide → ThiolsulfonateIrreversibleAnodic Peak
PolymerizationDihydrolipoic Acid → Dimers/PolymersComplexAnodic Peak

Advanced Techniques for Isomeric Analysis and Stereochemical Assignment

The stereochemistry of this compound is notably complex. The parent α-lipoic acid molecule contains a single chiral center at the C6 carbon, resulting in two enantiomers: R-(+)-lipoic acid and S-(-)-lipoic acid nih.gov. The oxidation of the disulfide bond to a sulfoxide introduces a second stereocenter at one of the sulfur atoms. This results in the formation of diastereomers. For example, the oxidation of R-(+)-lipoic acid can produce two distinct diastereomeric S-oxides.

Advanced analytical methods are required to separate, identify, and assign the stereochemistry of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for stereochemical assignment. The different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for their nuclei, resulting in different chemical shifts and coupling constants in their NMR spectra. Research on the oxidation of the methyl ester of α-lipoic acid has shown that the products include four distinct thiosulfinates (the S-oxides) researchgate.net. This isomeric complexity was demonstrated using an NMR chemical shift reagent, Eu(fod)₃-d₂₇, which induces shifts in the proton signals, allowing for the resolution and identification of the different isomeric products researchgate.net. High-field NMR, including homo- and heteronuclear correlation experiments (e.g., COSY, HSQC), can provide detailed information on scalar couplings and through-space interactions (via NOE experiments), which are instrumental in determining the relative stereochemistry of diastereomers nih.gov.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of stereoisomers. While much of the research has focused on separating the R- and S-enantiomers of α-lipoic acid itself, the same principles apply to the separation of the diastereomers of its 1-oxide uniroma1.itmdpi.com. Polysaccharide-based CSPs, such as those derived from amylose, have proven effective for the baseline enantioseparation of α-lipoic acid and its derivatives uniroma1.itmdpi.com. This technique allows for the quantification of individual isomers in a mixture and for their isolation for further structural characterization.

Chiral Solvating Agents (CSAs) in NMR: Another sophisticated NMR-based technique involves the use of chiral solvating agents. A CSA interacts with the enantiomers or diastereomers in solution to form transient, diastereomeric complexes. These complexes have different NMR spectra, allowing for the differentiation and quantification of the isomers. For instance, cinchonidine has been successfully used as a CSA for the NMR chiral recognition of α-lipoic acid, demonstrating that this method can be applied to molecules where the stereocenter is remote from the primary functional group nih.gov. This approach is directly applicable to resolving the signals of the diastereomers of this compound.

Preclinical and in Vitro Investigation Models

Design and Application of Cell-Based Assays for Specific Biological Responses

Direct cell-based assay data for 1,2-dithiolane-3-pentanoic acid 1-oxide is not extensively documented in publicly available research. Investigations into the biological effects of ALA and its derivatives often utilize a variety of cell lines to model different physiological and pathological conditions. For instance, studies on ALA have employed cell lines such as human aortic endothelial cells (HAECs) to investigate effects on nitric oxide synthesis. tandfonline.com While these studies provide a framework for how a derivative like the 1-oxide could be tested, specific findings for this compound are not detailed.

In Vitro Studies on Isolated Enzyme Systems and Molecular Targets

The interaction of this compound with isolated enzyme systems is an area requiring more specific investigation. Research on ALA has shown its role as a cofactor for mitochondrial enzyme complexes, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase. newdrugapprovals.org Furthermore, ALA has been shown to be reduced by enzymes like glutathione (B108866) reductase and thioredoxin reductase. newdrugapprovals.org

Animal Model Studies Investigating Cellular and Organ-Level Effects

While numerous animal studies have been conducted on alpha-lipoic acid, demonstrating its effects on conditions like diabetic neuropathy and oxidative stress, specific animal model studies focusing on the administration and effects of this compound are scarce in the current body of literature. nih.govaston.ac.uknih.govnih.gov

Metabolic studies in mice, rats, and dogs have shown that ALA is extensively metabolized, with a significant portion excreted renally. nih.gov These studies have successfully identified various metabolites, including sulfoxide (B87167) derivatives, confirming their in vivo formation. nih.gov For example, the disulfoxide of 2,4-bismethylmercapto-butanoic acid was identified as a major metabolite in dogs. nih.gov This indicates that sulfoxidation is a relevant metabolic pathway in animals. However, these studies primarily focused on identifying metabolites rather than investigating the specific cellular and organ-level effects of administering the sulfoxide metabolite itself.

Comparative Investigations with Alpha-Lipoic Acid and Other Sulfoxide Analogs in Research Models

Direct comparative studies in research models that evaluate the biological activity of this compound against alpha-lipoic acid and other sulfoxide analogs are not well-documented. The existing research provides a strong basis for comparison between ALA and its reduced form, DHLA, with DHLA generally considered a more potent antioxidant. researchgate.net

The table below summarizes the known metabolic transformations of alpha-lipoic acid, which includes the formation of sulfoxides, providing a context for where this compound fits within the broader metabolic pathway.

Compound Metabolic Process Key Findings Species Studied
rac-alpha-Lipoic AcidMitochondrial β-oxidation, reduction of the 1,2-dithiolane (B1197483) ring, and subsequent S-methylation.Extensively metabolized.Mice, Rats, Dogs, Humans. nih.gov
Methyl sulfides of ALA metabolitesOxidationFormation of sulfoxides, with the disulfoxide of 2,4-bismethylmercapto-butanoic acid being a major metabolite in dogs.Predominantly in Dogs. nih.gov
rac-alpha-Lipoic AcidConjugation with glycineA separate metabolic pathway in competition with β-oxidation.Predominantly in Mice. nih.gov

Further research is necessary to specifically elucidate the biological activities of this compound and to draw direct comparisons with alpha-lipoic acid and other analogs in various preclinical and in vitro models.

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Modification of the Dithiolane Ring and Pentanoic Acid Side Chain

The structure of 1,2-dithiolane-3-pentanoic acid 1-oxide offers several sites for modification, primarily the dithiolane ring and the pentanoic acid side chain. Modifications to these regions can significantly impact the compound's physicochemical properties, such as solubility and stability, as well as its biological activity.

Dithiolane Ring Modifications: The 1,2-dithiolane (B1197483) ring is a key feature responsible for the redox activity of ALA and its derivatives. researchgate.net The strained nature of this five-membered ring with its disulfide bond is crucial for its biological function. nih.gov Research into modifying this ring has explored the synthesis of various 1,2-dithiolane derivatives. nih.govnih.gov While much of this work has focused on ALA itself, the principles can be extended to its sulfoxide (B87167). For instance, the synthesis of functionalized 1,2-dithiolanes allows for the introduction of different substituents onto the ring, which can alter its electronic properties and steric profile, thereby influencing its interaction with biological targets. nih.gov

Table 1: Examples of Modifications to the α-Lipoic Acid Scaffold and Their Rationale
Modification SiteType of ModificationRationalePotential Impact on Sulfoxide DerivativeReference
Dithiolane RingIntroduction of substituentsAlter electronic properties and steric profileModulate redox potential and target interaction nih.govnih.gov
Pentanoic Acid Side ChainEsterificationIncrease lipophilicity, improve membrane permeability and stabilityEnhanced bioavailability and cellular uptake nih.govnih.gov
Pentanoic Acid Side ChainAmidationAlter polarity and hydrogen bonding capacityModified solubility and target binding nih.govnih.gov
Whole MoleculeHybridization with other pharmacophoresCombine multiple biological activities into a single moleculeDevelopment of dual-action drugs with enhanced therapeutic effects nih.gov

Stereochemical Influence of the Sulfoxide Chirality on Biological Interactions

The oxidation of the disulfide bond in ALA to a thiolsulfinate introduces a new chiral center at one of the sulfur atoms, in addition to the existing chiral carbon at C3 of the pentanoic acid chain. This results in the formation of multiple stereoisomers of this compound. The stereochemistry of these isomers can have a profound impact on their biological interactions and efficacy.

It is well-established that the stereoisomers of ALA itself exhibit different biological activities. The R-(+)-enantiomer is the naturally occurring and more biologically active form compared to the S-(-)-enantiomer. nih.govnsf.gov For instance, R-(+)-ALA is more effective in enhancing insulin-stimulated glucose metabolism in insulin-resistant models. nih.gov Studies have shown that the R-(+)-enantiomer is significantly more potent than the S-(-)-enantiomer in improving glucose transport and metabolism. nih.gov

Given the stereospecificity observed with ALA, it is highly probable that the different stereoisomers of its sulfoxide derivative will also display distinct biological activities. The spatial arrangement of the sulfoxide oxygen atom can influence how the molecule fits into the active site of enzymes or receptors, affecting binding affinity and subsequent biological response. Research on the oxidation of the methyl ester of ALA has indicated the formation of four possible thiolsulfinates, highlighting the potential for multiple stereoisomers. scienceopen.com However, detailed studies directly comparing the biological activities of the individual stereoisomers of this compound are limited. Future research focusing on the separation and biological evaluation of these individual stereoisomers is crucial for a complete understanding of the compound's SAR.

Table 2: Comparison of Biological Activity of α-Lipoic Acid Enantiomers
EnantiomerEffect on Insulin-Stimulated Glucose UptakeEffect on Insulin-Stimulated Glycogen SynthesisEffect on Insulin-Stimulated Glucose OxidationReference
R-(+)-ALAIncreased by 65%Increased by 26%Increased by 33% nih.govnih.gov
S-(-)-ALAIncreased by 29%No significant increaseNo significant increase nih.govnih.gov

Rational Design of Analogs with Varied S-Oxidation States and their Consequences

The sulfur atoms in the dithiolane ring can exist in different oxidation states, from the reduced dithiol form (dihydrolipoic acid, DHLA) to the disulfide (ALA), the thiolsulfinate (this compound), and potentially further to a thiolsulfonate or sulfone. The oxidation state of the sulfur atoms is a key determinant of the molecule's redox properties and its biological effects.

The redox couple of ALA and its reduced form, DHLA, is a potent antioxidant system. researchgate.netnih.gov Oxidation of ALA with agents like hypochlorous acid has been shown to yield the thiolsulfinate. psu.edu Further oxidation can lead to other species. scienceopen.com The rational design of analogs with varied S-oxidation states allows for the fine-tuning of the molecule's redox potential and reactivity.

While direct comparative studies on the biological activities of a series of ALA analogs with systematically varied S-oxidation states are not extensively documented, it is known that both the oxidized (ALA) and reduced (DHLA) forms possess significant antioxidant properties. nih.gov The formation of the thiolsulfinate derivative upon oxidation is a key transformation that likely alters the biological activity profile. psu.edu For instance, the sulfoxide may have different reactivity towards biological thiols and reactive oxygen species compared to the parent disulfide. Understanding the biological consequences of these different oxidation states is essential for the rational design of new therapeutic agents based on the lipoic acid scaffold.

Computational Chemistry and Molecular Modeling for Predicting Interactions and Properties

Computational chemistry and molecular modeling are invaluable tools for elucidating the SAR of this compound and for the rational design of new analogs. These methods can predict the three-dimensional structure of the molecule, its electronic properties, and its potential interactions with biological targets.

Molecular docking studies can be used to predict the binding mode and affinity of the sulfoxide and its analogs to the active sites of proteins. nih.govnih.govmdpi.comthesciencein.org This information can help in identifying potential biological targets and in designing modifications to improve binding and efficacy. For example, in silico screening has been used to identify fatty acid derivatives with specific biological activities. nih.gov Such approaches can be applied to a library of virtual this compound derivatives to prioritize candidates for synthesis and biological testing.

Furthermore, computational methods can be used to study the molecule's physicochemical properties, such as its lipophilicity and solubility, which are important for its pharmacokinetic profile. nih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and the stability of its interactions with proteins. semanticscholar.org While many computational studies have focused on ALA and DHLA, the application of these techniques to the sulfoxide derivative is a promising area for future research that will undoubtedly accelerate the discovery of new therapeutic agents.

Table 3: Computational Approaches in the Study of Lipoic Acid and its Derivatives
Computational MethodApplicationPotential Insights for Sulfoxide DerivativeReference
Molecular DockingPredicting binding modes and affinities to protein targetsIdentification of potential biological targets and rational design of more potent inhibitors nih.govnih.govmdpi.comthesciencein.org
In Silico ScreeningVirtual screening of compound libraries to identify potential hitsPrioritization of sulfoxide analogs for synthesis and biological evaluation researchgate.netnih.gov
Molecular Dynamics SimulationsStudying conformational flexibility and stability of protein-ligand complexesUnderstanding the dynamic nature of the sulfoxide's interaction with its targets semanticscholar.org
Physicochemical Property PredictionCalculating properties like LogP, solubility, and pKaGuiding the design of analogs with improved pharmacokinetic properties nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel or Unanticipated Biological Targets and Specific Signaling Pathways

Alpha-lipoic acid is known to interact with a variety of biological targets and signaling pathways. It can modulate the activity of transcription factors like NF-κB and activate the Nrf2 antioxidant response pathway. nih.govnih.govmdpi.comresearchgate.net It also influences glucose metabolism and insulin (B600854) signaling. ekb.eg A critical unanswered question is whether 1,2-Dithiolane-3-pentanoic acid 1-oxide interacts with the same targets as ALA, or if it possesses its own unique set of biological interactions.

Future investigations should aim to identify novel or unanticipated biological targets of this sulfoxide (B87167) metabolite. This could involve affinity chromatography, proteomic approaches, and high-throughput screening assays. Furthermore, detailed studies are needed to determine if and how this compound specifically modulates key signaling pathways, such as the Keap1-Nrf2 pathway, and to compare its potency and efficacy to that of ALA. researchgate.netnih.gov It is plausible that the sulfoxide may have distinct effects on cellular redox signaling and gene expression.

Investigation of Long-Term Metabolic Consequences and Accumulation in Biological Systems

The metabolism of alpha-lipoic acid involves β-oxidation of the pentanoic acid side chain and reduction of the dithiolane ring. researchgate.netnatural-necessity.com Studies have shown that the methyl sulfides of ALA metabolites can be oxidized to sulfoxides. researchgate.net However, the long-term metabolic fate of this compound, including its potential for accumulation in various tissues, is not well understood.

Long-term in vivo studies in animal models are necessary to track the distribution, metabolism, and excretion of this specific metabolite. Investigating whether it accumulates in tissues such as the liver, kidney, or brain is crucial for assessing its potential long-term physiological and toxicological effects. nih.gov A long-term study on ALA itself showed no adverse effects at certain doses in rats, providing a basis for similar investigations into its metabolites. researchgate.net

Exploration of Unique Biological Roles or Signaling Functions Distinct from Alpha-Lipoic Acid

While this compound is a metabolite of ALA, it is not merely a passive breakdown product. The addition of the oxygen atom to the sulfur in the dithiolane ring can significantly alter the molecule's chemical properties, including its redox potential and ability to interact with biological molecules. This suggests that the sulfoxide may have unique biological roles and signaling functions that are distinct from its parent compound.

Future research should focus on comparative studies to delineate the specific activities of this compound versus ALA. For example, while ALA is a known antioxidant, the antioxidant or potential pro-oxidant capacity of its sulfoxide needs to be systematically evaluated. nih.gov Furthermore, its effects on specific cellular processes, such as inflammation, apoptosis, and cell proliferation, should be investigated independently of ALA to uncover any unique therapeutic potential. nih.gov

Advanced Analytical Techniques for Trace Analysis and In Vivo Monitoring in Research Models

The development of sensitive and specific analytical methods is paramount for advancing the study of this compound. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been successfully used for the analysis of ALA and its metabolites in biological samples. researchgate.netnih.govnih.gov However, the trace levels at which the sulfoxide metabolite may be present in vivo necessitate the development of even more advanced and sensitive analytical techniques.

Future efforts should focus on optimizing LC-MS/MS methods for the ultra-trace quantification of the different isomers of this compound. This will be essential for detailed pharmacokinetic and metabolic studies. Additionally, the exploration of in vivo imaging techniques, such as those based on autofluorescence or specialized probes, could provide real-time monitoring of the metabolite's distribution and dynamics within living organisms, offering invaluable insights into its biological journey. nih.govmdpi.comnih.gov

Q & A

Q. What are the key biochemical properties of ALA that make it suitable for studying redox mechanisms in cellular models?

ALA is a chiral organosulfur compound with a 1,2-dithiolane ring and a carboxylic acid group, enabling dual antioxidant activity in hydrophilic and lipophilic environments. Its oxidized form (ALA) and reduced form (dihydrolipoic acid, DHLA) act as a redox couple, scavenging reactive oxygen species (ROS) and regenerating endogenous antioxidants like glutathione . Methodologically, researchers use cyclic voltammetry to measure its redox potential and electron paramagnetic resonance (EPR) to assess radical-quenching capacity.

Q. What experimental models are commonly used to evaluate ALA’s neuroprotective effects?

The rat subarachnoid hemorrhage (SAH) model is widely employed to study ALA’s mitigation of cerebral vasospasm and oxidative stress. Key endpoints include histomorphometric analysis of basilar artery diameter, lipid peroxidation (via malondialdehyde assays), and neuronal apoptosis markers (e.g., caspase-3) . In diabetic neuropathy, streptozotocin-induced diabetic rodents are used, with outcomes like nerve conduction velocity and intraepidermal nerve fiber density measured .

Q. How is ALA’s antioxidant capacity quantified in vitro and in vivo?

In vitro:

  • Lipid peroxidation inhibition : Measured using thiobarbituric acid reactive substances (TBARS) in cell lysates .
  • ROS scavenging : Fluorescent probes (e.g., DCFH-DA) in neuronal cell lines under oxidative stress (e.g., H₂O₂ exposure) . In vivo:
  • Glutathione levels : HPLC analysis of reduced (GSH) and oxidized (GSSG) glutathione ratios in tissue homogenates .
  • Mitochondrial function : Seahorse assays to assess oxygen consumption rates in isolated mitochondria .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between ALA’s in vitro antioxidant efficacy and variable in vivo outcomes?

Inconsistencies often arise from bioavailability differences (e.g., rapid metabolism of the S-isomer) or model-specific oxidative stress triggers. For example, in diabetic neuropathy models, ALA improves nerve blood flow and conduction velocity , but in ischemic stroke models, its effects depend on dosing windows . Researchers should:

  • Compare isomer-specific pharmacokinetics (R-ALA vs. racemic mixtures) using chiral HPLC .
  • Standardize delivery methods (e.g., intraperitoneal vs. oral) to account for first-pass metabolism .
  • Use tissue-specific oxidative stress markers (e.g., 8-OHdG for DNA damage in neuronal tissues) .

Q. What is the mechanistic basis for ALA’s chirality influencing its therapeutic outcomes?

The R-isomer (endogenously synthesized) exhibits higher bioavailability and mitochondrial uptake than the S-isomer. Studies show R-ALA enhances pyruvate dehydrogenase activity 10–20% more effectively than the S-form . Methodological considerations:

  • Stereoselective assays : Circular dichroism to monitor isomer-specific binding to enzyme complexes .
  • Gene expression : qPCR analysis of Nrf2/ARE pathway activation, which R-ALA preferentially modulates .

Q. How does ALA interact with other antioxidants in synergistic or antagonistic pathways?

ALA regenerates vitamins C and E and chelates pro-oxidant metals (e.g., Fe²⁺). However, high-dose ALA may paradoxically act as a pro-oxidant in metal-rich environments. Key approaches:

  • Combination studies : Co-treatment with NAC or coenzyme Q10 in HepG2 cells, measuring synergism via CompuSyn software .
  • Metal chelation assays : Isothermal titration calorimetry (ITC) to quantify Fe²⁺ binding affinity .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dithiolane-3-pentanoic acid 1-oxide
Reactant of Route 2
Reactant of Route 2
1,2-Dithiolane-3-pentanoic acid 1-oxide

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